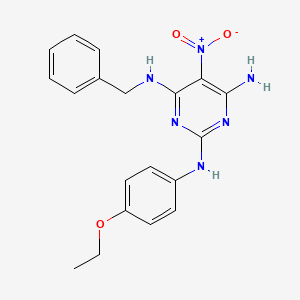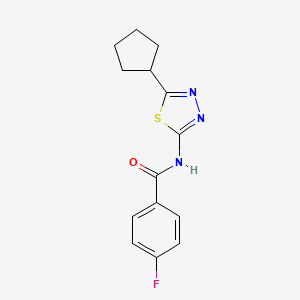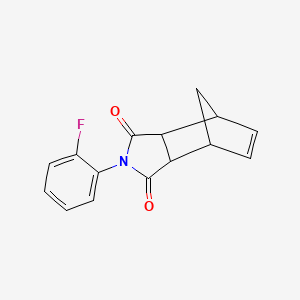![molecular formula C23H28ClN3O4S B12479079 [4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12479079.png)
[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that features both piperidine and piperazine moieties. These structures are known for their significant roles in medicinal chemistry, particularly in the development of pharmaceuticals. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the core phenyl rings and subsequent functionalization. The process often includes:
Formation of the Piperidine and Piperazine Rings: These rings are synthesized separately through cyclization reactions involving appropriate precursors.
Sulfonylation and Chlorination: The phenyl ring is chlorinated and sulfonylated to introduce the 4-chloro and piperidin-1-ylsulfonyl groups.
Coupling Reactions: The piperidine and piperazine rings are then coupled to the functionalized phenyl rings using reagents like coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products of these reactions include various substituted derivatives, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Medically, the compound is investigated for its potential therapeutic applications. Its interactions with specific molecular targets make it a candidate for drug development, particularly in areas like oncology and neurology.
Industry
In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of [4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic properties.
[4-(4-Methoxyphenyl)piperazin-1-yl]methanone: Used in various pharmacological studies.
Uniqueness
What sets [4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone apart is its dual piperidine and piperazine moieties, which provide a unique combination of chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to similar compounds.
Propriétés
Formule moléculaire |
C23H28ClN3O4S |
|---|---|
Poids moléculaire |
478.0 g/mol |
Nom IUPAC |
(4-chloro-3-piperidin-1-ylsulfonylphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H28ClN3O4S/c1-31-20-8-6-19(7-9-20)25-13-15-26(16-14-25)23(28)18-5-10-21(24)22(17-18)32(29,30)27-11-3-2-4-12-27/h5-10,17H,2-4,11-16H2,1H3 |
Clé InChI |
HFQUUWQKDNMTGJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopropyl-3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B12478998.png)
![N-(6-{[(4-chloro-3-methylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B12479005.png)
![1-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12479015.png)

![3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B12479022.png)

![N-{2-[(4-methylbenzyl)oxy]benzyl}prop-2-en-1-amine](/img/structure/B12479036.png)
![1H,4H-Furo[3,4-c]furan-1,4-dione, tetrahydro-](/img/structure/B12479041.png)


![N-[3-(4-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide](/img/structure/B12479059.png)

![N-(4-ethoxyphenyl)-N-{1-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide (non-preferred name)](/img/structure/B12479067.png)
![N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B12479075.png)
